molecular formula C17H19N3O6 B12712190 3-Pyridinecarboxylic acid, 1,4-dihydro-2,6-dimethyl-5-((methoxyamino)carbonyl)-4-(3-nitrophenyl)-, methyl ester CAS No. 133147-06-5

3-Pyridinecarboxylic acid, 1,4-dihydro-2,6-dimethyl-5-((methoxyamino)carbonyl)-4-(3-nitrophenyl)-, methyl ester

Cat. No.: B12712190
CAS No.: 133147-06-5
M. Wt: 361.3 g/mol
InChI Key: BJVAKXDQHCRCSN-UHFFFAOYSA-N
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Description

3-Pyridinecarboxylic acid, 1,4-dihydro-2,6-dimethyl-5-((methoxyamino)carbonyl)-4-(3-nitrophenyl)-, methyl ester is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyridine ring substituted with various functional groups, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinecarboxylic acid, 1,4-dihydro-2,6-dimethyl-5-((methoxyamino)carbonyl)-4-(3-nitrophenyl)-, methyl ester typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the Pyridine Ring: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of Functional Groups: Various functional groups such as the nitro group, methoxyamino group, and ester group are introduced through specific reactions like nitration, esterification, and amination.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed.

Chemical Reactions Analysis

Types of Reactions

3-Pyridinecarboxylic acid, 1,4-dihydro-2,6-dimethyl-5-((methoxyamino)carbonyl)-4-(3-nitrophenyl)-, methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Functional groups on the pyridine ring can be substituted with other groups under suitable conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group may yield an amino derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, derivatives of this compound may be studied for their potential biological activities, such as antimicrobial or anticancer properties.

Medicine

In medicine, the compound or its derivatives may be investigated for therapeutic applications, including drug development for specific diseases.

Industry

In the industrial sector, this compound may be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Pyridinecarboxylic acid, 1,4-dihydro-2,6-dimethyl-5-((methoxyamino)carbonyl)-4-(3-nitrophenyl)-, methyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways such as inhibition of enzyme activity or modulation of receptor function.

Comparison with Similar Compounds

Similar Compounds

    3-Pyridinecarboxylic acid derivatives: Compounds with similar pyridine ring structures but different functional groups.

    Nitrophenyl derivatives: Compounds with nitrophenyl groups attached to various backbones.

    Methoxyamino derivatives: Compounds containing methoxyamino groups.

Uniqueness

The uniqueness of 3-Pyridinecarboxylic acid, 1,4-dihydro-2,6-dimethyl-5-((methoxyamino)carbonyl)-4-(3-nitrophenyl)-, methyl ester lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and application in various fields.

Properties

CAS No.

133147-06-5

Molecular Formula

C17H19N3O6

Molecular Weight

361.3 g/mol

IUPAC Name

methyl 5-(methoxycarbamoyl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylate

InChI

InChI=1S/C17H19N3O6/c1-9-13(16(21)19-26-4)15(14(10(2)18-9)17(22)25-3)11-6-5-7-12(8-11)20(23)24/h5-8,15,18H,1-4H3,(H,19,21)

InChI Key

BJVAKXDQHCRCSN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)NOC

Origin of Product

United States

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